molecular formula C20H32FN3O3S B2895381 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide CAS No. 897618-46-1

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Cat. No.: B2895381
CAS No.: 897618-46-1
M. Wt: 413.55
InChI Key: HFUPPVYEDRUSBI-UHFFFAOYSA-N
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Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide (CAS 897618-46-1) is a synthetic compound with a molecular formula of C₂₀H₃₂FN₃O₃S and a molecular weight of 413.6 g/mol . This structurally complex molecule features a piperazine core substituted with a 4-fluorophenyl group, a sulfonyl-ethyl linker, and a 2-propylpentanamide moiety, creating a unique pharmacological profile valuable for biomedical research . The strategic incorporation of the sulfonyl group enhances molecular polarity, while the fluorophenyl and pentanamide components contribute to balanced lipophilicity, influencing critical pharmacokinetic properties including membrane permeability and metabolic stability . Researchers utilize this compound primarily for investigating anticancer therapies, with studies demonstrating significant activity against human breast cancer cell lines. In MCF-7 breast cancer cells, it has shown an IC₅₀ value of 18 µM, indicating moderate to significant efficacy comparable to established therapeutic agents . The compound's mechanism of action involves potent enzyme inhibition, particularly targeting PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms . Beyond its direct anticancer applications, this chemical serves as a valuable scaffold in structure-activity relationship (SAR) studies, helping researchers understand how structural modifications influence biological activity and receptor binding affinity . The compound is offered exclusively as a high-purity reference standard for research applications. It is essential to note that this product is FOR RESEARCH USE ONLY and is not intended for human or veterinary diagnostic or therapeutic applications under any circumstances .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FN3O3S/c1-3-5-17(6-4-2)20(25)22-11-16-28(26,27)24-14-12-23(13-15-24)19-9-7-18(21)8-10-19/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUPPVYEDRUSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound known for its complex structure and potential pharmacological applications. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group, a sulfonyl ethyl chain, and a propylpentanamide moiety. Its molecular formula is C18H26F2N3O4SC_{18}H_{26}F_2N_3O_4S, which contributes to its unique biological properties.

This compound interacts with various biological targets, primarily through receptor binding and enzyme inhibition. The presence of the sulfonyl group enhances its solubility and binding affinity, making it a valuable candidate for drug design.

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for cancer cell proliferation, such as PARP1 (Poly (ADP-ribose) polymerase 1), which plays a role in DNA repair mechanisms.

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant biological activity across various assays.

Anticancer Activity

In studies assessing its efficacy against human breast cancer cells, the compound exhibited an IC50 value comparable to established drugs like Olaparib. For instance:

  • IC50 Value : 18 µM against MCF-7 breast cancer cells, indicating moderate to significant efficacy .

Mechanistic Studies

Further investigations revealed that the compound:

  • Inhibits PARP1 activity effectively, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, markers indicative of DNA damage response .
  • Induces apoptosis in cancer cells as evidenced by increased caspase 3/7 activity upon treatment .

Case Studies

Several studies have examined the biological activity of related compounds with similar structures. For example:

StudyCompoundIC50 (µM)Mechanism
5e18PARP1 inhibition, apoptosis induction
Olaparib57.3PARP1 inhibition

These findings underscore the potential of this compound as a lead compound in developing novel anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on Piperazine

Compound 81.8 ()
  • Name : N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • Molecular Formula : C₂₂H₂₄FN₃O₅S
  • Key Differences : Replaces the 2-propylpentanamide with a 5-oxo-pyrrolidine-carboxamide group.
CAS 897618-28-9 ()
  • Name : 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
  • Molecular Formula : C₂₀H₂₃F₂N₃O₃S
  • Key Differences : Substitutes the 4-fluorophenyl on piperazine with a 2-fluorophenyl group and uses an acetamide instead of pentanamide.
  • Impact : The ortho-fluorine position may alter steric interactions in receptor binding compared to the para-fluorine isomer.

Variations in the Amide/Sulfonamide Linker

Compound
  • Name : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Molecular Formula : C₁₉H₂₂FN₃O₃S
  • Key Differences : Uses a 4-methylphenyl sulfonyl group instead of 4-fluorophenyl and a simpler acetamide chain.
Compound (11a)
  • Name: N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide
  • Molecular Formula : C₂₅H₂₆F₃N₅O₂
  • Key Differences: Incorporates a trifluoromethoxy-phenyl group on piperazine and a pentanamide-quinoline terminus.
  • Synthesis Yield : 44%, reflecting challenges in purifying bulky substituents.

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (If Available) Source
Target Compound C₂₂H₃₃FN₃O₃S 462.58 4-(4-Fluorophenyl), 2-propylpentanamide N/A -
Compound 81.8 (MERS-CoV study) C₂₂H₂₄FN₃O₅S 461.51 5-Oxo-pyrrolidine-carboxamide 81.8% inhibition
CAS 897618-28-9 C₂₀H₂₃F₂N₃O₃S 423.5 2-Fluorophenyl, acetamide N/A
Compound C₁₉H₂₂FN₃O₃S 399.46 4-Methylphenyl sulfonyl N/A

Key Observations:

Fluorophenyl Position Matters : Para-fluorine (4-position) in the target compound and Compound 81.8 may enhance binding to aromatic receptor pockets compared to ortho-fluorine isomers.

Amide Chain Length: The 2-propylpentanamide group in the target compound likely increases lipophilicity vs.

Sulfonamide Linkers : All compounds use sulfonamide groups for stability, but substituents like methyl () or trifluoromethoxy () modulate electronic effects.

Research Implications and Gaps

  • Antiviral Potential: Compound 81.8’s MERS-CoV activity suggests the target compound’s piperazine-sulfonamide scaffold warrants antiviral testing.
  • Isomer Complexity : highlights challenges in distinguishing fluorophenyl isomers (ortho, meta, para), necessitating advanced analytical methods (e.g., chiral HPLC) for purity assessment.
  • Synthetic Optimization : Low yields in (44%) indicate a need for improved coupling strategies for bulky amide groups.

Q & A

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl on the piperazine ring) and compare inhibition profiles. For example, fluorine’s electron-withdrawing effects enhance metabolic stability but may reduce receptor affinity in certain analogs .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., dopamine D3 or 5-HT1A) to identify critical binding residues and explain potency variations .

Q. What strategies mitigate synthetic impurities during large-scale production?

  • Methodology :

  • Chromatographic Optimization : Use preparative HPLC with amine-functionalized columns (e.g., RediSep Rf Gold Amine) to separate sulfonamide intermediates from unreacted piperazine precursors .
  • Reaction Monitoring : In-line FTIR tracks sulfonylation progress (disappearance of S=O stretch at ~1370 cm⁻¹) to minimize over-reaction byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodology :

  • In Silico Predictions : Use tools like SwissADME to calculate logP (optimal range: 2–4) and polar surface area (<90 Ų) for BBB permeability .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with P-glycoprotein efflux transporters to prioritize analogs with reduced substrate recognition .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, ionic strength) or compound solubility. Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) .

Key Structural and Functional Insights

Structural Feature Functional Impact Reference
4-Fluorophenyl piperazineEnhances receptor selectivity (e.g., 5-HT1A over D2) via hydrophobic interactions
Sulfonylethyl linkerImproves aqueous solubility and metabolic stability
2-Propylpentanamide tailModulates lipophilicity for BBB penetration; optimal logP ~3.5

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